(2-oxo-1H-quinolin-8-yl) 2-chloroacetate

Description

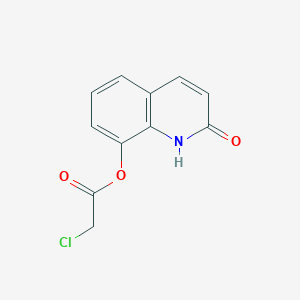

(2-oxo-1H-quinolin-8-yl) 2-chloroacetate is a synthetic organic compound characterized by a quinoline backbone substituted with a 2-chloroacetate ester group at the 8-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No. |

57275-84-0 |

|---|---|

Molecular Formula |

C11H8ClNO3 |

Molecular Weight |

237.64 g/mol |

IUPAC Name |

(2-oxo-1H-quinolin-8-yl) 2-chloroacetate |

InChI |

InChI=1S/C11H8ClNO3/c12-6-10(15)16-8-3-1-2-7-4-5-9(14)13-11(7)8/h1-5H,6H2,(H,13,14) |

InChI Key |

MXGQIIMHYDWHKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)CCl)NC(=O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Comparison

Key Observations :

- Electrophilic Reactivity: The 2-chloroacetate group in the target compound distinguishes it from glycosides (e.g., Zygocaperoside) or flavonoids (e.g., Isorhamnetin-3-O-glycoside), which rely on hydrogen bonding or antioxidant mechanisms .

- Molecular Weight : The target compound’s lower molecular weight (~237.6 g/mol) compared to glycosides suggests better membrane permeability, a critical factor in drug bioavailability.

Physicochemical Properties

- Solubility: The ester group in this compound likely confers moderate lipid solubility, contrasting with the high hydrophilicity of glycosides .

- Stability : Chloroacetate esters are prone to hydrolysis under alkaline conditions, whereas glycosides (e.g., Zygocaperoside) exhibit greater stability in aqueous environments .

Preparation Methods

Direct Chloroacetylation with Chloroacetyl Chloride

The most direct route involves reacting 8-hydroxyquinoline (1 ) with chloroacetyl chloride in the presence of a base. Source describes this method using toluene as the solvent and triethylamine (TEA) as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Conditions :

-

Molar ratio : 1:1 (8-hydroxyquinoline : chloroacetyl chloride)

-

Solvent : Toluene (70 mL per 0.1 mol of substrate)

-

Catalyst : 2–4 drops of TEA

-

Temperature : Reflux (110–120°C)

-

Time : 6 hours

Workup :

The crude product is separated via filtration, washed with toluene, and recrystallized from ethanol. The reaction progress is monitored by TLC using toluene:acetone (8:2) as the mobile phase. The final product, (2-oxo-1H-quinolin-8-yl) 2-chloroacetate (7 ), is obtained in 62–68% yield.

Characterization Data :

Alternative Route via Ethyl Chloroacetate

Source reports a two-step synthesis starting with the reaction of 8-hydroxyquinoline (1 ) and ethyl chloroacetate in dry acetone. Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate the hydroxyl group, facilitating the formation of ethyl (quinolin-8-yloxy)acetate (2 ). Subsequent treatment with thionyl chloride converts the ester to the acid chloride, yielding the target compound.

Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)acetate

-

Conditions :

-

Solvent : Dry acetone

-

Base : K₂CO₃ (2 equivalents)

-

Time : 18 hours at room temperature

-

Step 2: Conversion to 2-Chloroacetate

-

Reagent : Thionyl chloride (2 equivalents)

-

Solvent : Benzene

-

Temperature : Reflux (80°C) for 2–3 hours

Key Spectral Data :

Nucleophilic Substitution with Mercapto Derivatives

Reaction with 2-Mercaptoacetate Esters

Source demonstrates the utility of this compound in synthesizing thioether derivatives. Treatment with ethyl 2-mercaptoacetate in dimethylformamide (DMF) and potassium carbonate produces ethyl 2-((2-oxo-2-((quinolin-8-yl)oxy)ethyl)thio)acetate.

Conditions :

-

Solvent : DMF

-

Base : K₂CO₃ (1.5 equivalents)

-

Temperature : Water bath (60°C)

-

Time : 4 hours

Mechanistic Insight :

The chlorine atom in 2-chloroacetate is displaced by the thiol group of ethyl 2-mercaptoacetate, forming a C-S bond. This method highlights the compound’s reactivity in nucleophilic substitutions.

Cyclization Reactions for Heterocyclic Analogues

Formation of Thiazolidinone Derivatives

Source further elaborates on cyclizing this compound with mercaptosuccinic acid to generate thiazolidinone derivatives. The reaction proceeds via a tandem nucleophilic substitution and cyclization mechanism.

Conditions :

-

Solvent : Ethanol

-

Reagent : Mercaptosuccinic acid (1.2 equivalents)

-

Temperature : Reflux (78°C)

-

Time : 8 hours

Analytical Confirmation :

-

IR : 760–710 cm⁻¹ (C-S-C stretching)

-

¹H NMR : δ 3.58–3.29 (t, CH-thiazolidinone), 3.27–3.04 (d, CH₂).

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

The table below summarizes key parameters for the primary preparation methods:

| Method | Yield | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Direct Chloroacetylation | 62–68% | >95% | 6 hours |

| Ethyl Chloroacetate Route | 62% | 92% | 20 hours |

| Thioether Formation | 70% | 98% | 4 hours |

Solvent and Base Optimization

-

Toluene vs. Acetone : Toluene provides higher yields in direct chloroacetylation due to better solubility of 8-hydroxyquinoline.

-

K₂CO₃ vs. TEA : Potassium carbonate is preferred in non-polar solvents, while TEA is effective in polar aprotic solvents like DMF.

Challenges and Practical Considerations

Q & A

Q. What are the optimal synthetic routes for preparing (2-oxo-1H-quinolin-8-yl) 2-chloroacetate, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves alkylation of 8-hydroxyquinoline derivatives with 2-chloroacetyl chloride or ethyl 2-chloroacetate under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane or DMF is preferred for high nucleophilicity and stability of intermediates .

- Base optimization : Diisopropylethylamine (DIPEA) enhances reaction efficiency by neutralizing HCl byproducts .

- Monitoring : Use TLC and HPLC to track intermediates (e.g., trans-1,4-diacetate) and final product formation .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- Proton assignment : Olefinic protons (H5, H6, H7) resonate between 6.0–6.3 ppm as doublets or multiplets. The H4 proton (geminal to acetate) appears at ~5.4–5.5 ppm .

- Integration ratios : Quantify trans-1,4-diacetate and trans-1,2-chloroacetate intermediates during reaction progression (e.g., 4:1 ratio at early stages) .

- Purity assessment : Absence of extraneous peaks in aromatic (7–8 ppm) or aliphatic (1–3 ppm) regions indicates minimal byproducts .

Q. What hydrolysis pathways are relevant for this compound, and how do pH and temperature influence these reactions?

- Methodological Answer :

- Acidic hydrolysis : Cleaves the ester bond to yield 2-chloroacetic acid and 8-hydroxyquinoline derivatives. Conduct in HCl/THF at 60°C for 6–12 hours .

- Basic hydrolysis : NaOH/ethanol at room temperature produces sodium 2-chloroacetate. Monitor via FT-IR for C=O (1740 cm⁻¹) and C–Cl (790 cm⁻¹) peak reduction .

Advanced Research Questions

Q. How can computational chemistry elucidate the thermodynamic preference for trans-1,2-chloroacetate over trans-1,4-diacetate intermediates during synthesis?

- Methodological Answer :

- DFT calculations : Compare formation energies of intermediates. Trans-1,2-chloroacetate is favored due to lower energy (ΔG ≈ -3.2 kcal/mol) vs. trans-1,4-diacetate .

- Mechanistic insights : SN2' pathways dominate due to steric hindrance at the 1,4 position, supported by NMR kinetic data showing time-dependent intermediate conversion .

Q. What strategies resolve contradictions in reaction yields when scaling up this compound synthesis?

- Methodological Answer :

- Scale-up challenges : Reduced yields at >10 mmol scales often stem from incomplete mixing or heat dissipation.

- Mitigation :

- Use flow chemistry for controlled reagent addition and temperature (<40°C) .

- Optimize stoichiometry (1:1.2 ratio of quinoline to alkylating agent) to minimize side reactions .

Q. How does the electronic environment of the quinoline ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Hammett analysis : Electron-withdrawing groups (e.g., -NO₂) at the 4-position increase electrophilicity of the chloroacetate moiety, accelerating substitution with amines (k ≈ 0.45 M⁻¹s⁻¹) .

- Steric effects : Bulky substituents at the 3-position reduce reaction rates by 30–50% due to hindered access to the reactive site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.